molecular formula C23H23NO4S2 B2918746 3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE CAS No. 402947-08-4

3-{[1,1'-BIPHENYL]-4-SULFONYL}-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE

Cat. No.: B2918746
CAS No.: 402947-08-4
M. Wt: 441.56
InChI Key: USRWMKYGMDXBTR-UHFFFAOYSA-N
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Description

3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE is a complex organic compound that features a thiazolidine ring substituted with biphenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,1’-biphenyl-4-sulfonyl chloride in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1,1’-BIPHENYL]-4-SULFONYL}-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thiazolidine ring, coupled with the biphenyl and dimethoxyphenyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S2/c1-27-19-10-13-22(28-2)21(16-19)23-24(14-15-29-23)30(25,26)20-11-8-18(9-12-20)17-6-4-3-5-7-17/h3-13,16,23H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRWMKYGMDXBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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